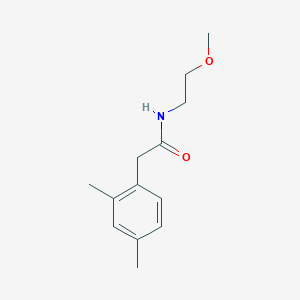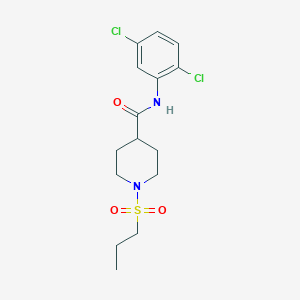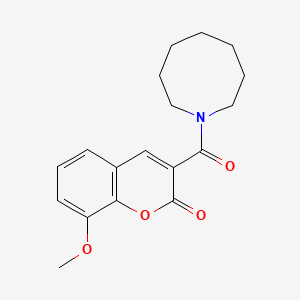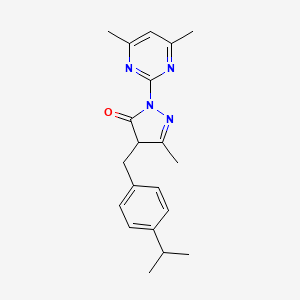
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid, also known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMOG is a hypoxia-mimetic agent that has been shown to induce a range of biological effects in various cell types.
科学研究应用
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid has been extensively used in scientific research, particularly in the field of hypoxia research. Hypoxia is a condition characterized by a deficiency of oxygen in tissues, which can lead to a range of physiological and pathological effects. This compound has been shown to mimic the effects of hypoxia in cells, making it a valuable tool for studying the cellular response to hypoxia.
作用机制
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid exerts its biological effects through the inhibition of prolyl hydroxylase enzymes (PHDs). PHDs are enzymes that play a crucial role in the regulation of hypoxia-inducible factor (HIF), a transcription factor that regulates the expression of genes involved in the cellular response to hypoxia. By inhibiting PHDs, this compound stabilizes HIF, leading to the activation of downstream genes involved in angiogenesis, erythropoiesis, and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects in various cell types. These include the upregulation of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. This compound has also been shown to increase the proliferation and survival of cells under hypoxic conditions.
实验室实验的优点和局限性
One of the major advantages of using 4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid in lab experiments is its ability to mimic the effects of hypoxia without the need for a hypoxic chamber. This makes it a valuable tool for studying the cellular response to hypoxia in vitro. However, it is important to note that this compound may not fully replicate the complex physiological effects of hypoxia in vivo. Additionally, this compound can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
未来方向
There are numerous future directions for 4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid research. One area of interest is the development of this compound-based therapies for conditions characterized by hypoxia, such as ischemic heart disease and stroke. Additionally, this compound may have potential applications in cancer therapy, as it has been shown to inhibit tumor growth and angiogenesis. Further research is needed to fully understand the potential applications of this compound in various fields of medicine and biology.
Conclusion:
In conclusion, this compound is a hypoxia-mimetic agent that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound can be synthesized through a simple reaction and has been extensively used in scientific research to study the cellular response to hypoxia. This compound exerts its biological effects through the inhibition of PHDs, leading to the activation of downstream genes involved in angiogenesis, erythropoiesis, and metabolism. While this compound has numerous advantages for lab experiments, it is important to be aware of its limitations and potential toxic effects. Overall, this compound has great potential for future research and development in various fields of medicine and biology.
合成方法
4-(2,6-dimethyl-4-morpholinyl)-4-oxobutanoic acid can be synthesized through a simple reaction between dimethyl malonate and morpholine in the presence of a base. The reaction results in the formation of this compound, which can be purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, such as NMR and HPLC.
属性
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7-5-11(6-8(2)15-7)9(12)3-4-10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPONTMDYFZYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-N'-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]sulfamide](/img/structure/B5371701.png)

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-butenoate](/img/structure/B5371718.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5371719.png)
![N,N-diisobutyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5371721.png)
![5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-4H-pyran-4-one](/img/structure/B5371727.png)
![[4-(dimethylamino)benzyl][2-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B5371741.png)

![2-[2-(5-chloro-2,3-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5371754.png)


![N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5371795.png)
![2-methyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-4(1H)-one](/img/structure/B5371803.png)